molecular formula C13H23N3 B13649011 n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)-2-methylpropan-2-amine

n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)-2-methylpropan-2-amine

Cat. No.: B13649011
M. Wt: 221.34 g/mol
InChI Key: ILEOWEOUYFLLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine is an organic compound that features a cyclobutylmethyl group attached to a pyrazole ring, which is further linked to a 2-methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutylmethyl halide reacts with the pyrazole ring.

    Introduction of the 2-Methylpropan-2-Amine Moiety: This step involves the reaction of the intermediate compound with 2-methylpropan-2-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
  • N-((1-(Cyclopentylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
  • N-((1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine

Uniqueness

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C13H23N3/c1-13(2,3)14-7-12-8-15-16(10-12)9-11-5-4-6-11/h8,10-11,14H,4-7,9H2,1-3H3

InChI Key

ILEOWEOUYFLLFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CN(N=C1)CC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.